5-Dehydroepisterol
Overview
Description
5-Dehydroepisterol: is a sterol and an intermediate in steroid biosynthesis, particularly in the synthesis of brassinosteroids. It is formed from episterol through the action of C-5 sterol desaturase and is then converted into 24-methylenecholesterol by 7-dehydrocholesterol reductase . This compound is found in various organisms, including yeast and Leishmania .
Mechanism of Action
Target of Action
5-Dehydroepisterol is a sterol and an intermediate in steroid biosynthesis, particularly in the synthesis of brassinosteroids . Its primary targets are the enzymes involved in the biosynthesis of these steroids, specifically the C-5 sterol desaturase (ERG3) and the 7-dehydrocholesterol reductase .
Mode of Action
This compound is formed from episterol through the action of ERG3, the C-5 sterol desaturase in yeast . This enzyme catalyzes the desaturation of the C-5 position of the sterol ring structure. The compound is then converted into 24-methylenecholesterol by 7-dehydrocholesterol reductase . This conversion involves the reduction of the 7-dehydro group in the sterol molecule.
Biochemical Pathways
The formation of this compound from episterol and its subsequent conversion into 24-methylenecholesterol are key steps in the biosynthesis of brassinosteroids . Brassinosteroids are a class of plant hormones that regulate various developmental processes in plants . Therefore, this compound plays a crucial role in these biological pathways.
Result of Action
The production of this compound and its conversion into 24-methylenecholesterol are essential for the biosynthesis of brassinosteroids . These plant hormones play vital roles in various developmental processes, such as fertility, vascular differentiation, root and shoot growth, flowering, and seed germination . Therefore, the action of this compound indirectly influences these biological processes.
Biochemical Analysis
Biochemical Properties
5-Dehydroepisterol plays a crucial role in biochemical reactions, particularly in the synthesis of brassinosteroids . It interacts with enzymes such as the C-5 sterol desaturase (ERG3) and 7-dehydrocholesterol reductase . These interactions involve the conversion of episterol to this compound and then to 24-methylenecholesterol .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an intermediate in steroid biosynthesis
Molecular Mechanism
The molecular mechanism of this compound involves its transformation from episterol via the action of the C-5 sterol desaturase, and its subsequent conversion into 24-methylenecholesterol by 7-dehydrocholesterol reductase . These transformations occur at the molecular level and involve binding interactions with these enzymes .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroid biosynthesis . It interacts with enzymes such as the C-5 sterol desaturase and 7-dehydrocholesterol reductase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dehydroepisterol involves several key steps:
Starting Material: The synthesis begins with 3β-acetoxycholest-5-en-24-one.
Introduction of 5,7-Diene Group: This is achieved by bromination at the C-7 position using N-bromosuccinimide.
Olefination of the 24-Oxo Group: This step is carried out using Tebbe reagent.
Reduction of 5,7-Diene: Sodium is used as the reducing agent.
Industrial Production Methods: Industrial production of this compound is not commonly reported due to its specific use in research and its presence as an intermediate in biosynthetic pathways. The compound is typically synthesized in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Dehydroepisterol can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to form other sterols, such as 24-methylenecholesterol.
Substitution: Substitution reactions can occur at various positions on the sterol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 24-Methylenecholesterol.
Substitution: Various substituted sterols depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Dehydroepisterol is used as an intermediate in the synthesis of brassinosteroids, which are important plant hormones.
Biology: The compound is studied for its role in the biosynthesis of sterols in various organisms, including yeast and Leishmania .
Medicine: Research on this compound includes its potential antifungal activities and its role in the biosynthesis of medically relevant sterols .
Industry: While not widely used in industrial applications, this compound is important in the research and development of new sterol-based compounds .
Comparison with Similar Compounds
Episterol: A precursor to 5-Dehydroepisterol in the biosynthetic pathway.
24-Methylenecholesterol: A product formed from this compound.
Campesterol: Another sterol involved in the biosynthesis of brassinosteroids.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of brassinosteroids. Its formation and conversion are tightly regulated by specific enzymes, making it a crucial compound in the study of sterol biosynthesis .
Properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNVCGPJXYABB-LOIOQLKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447480 | |
Record name | 5-dehydroepisterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Dehydroepisterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23582-83-4 | |
Record name | 5-Dehydroepisterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23582-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-dehydroepisterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Dehydroepisterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W3AHW3TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Dehydroepisterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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